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Compound of Interest |

3-(Chloromethyl)-1-
Compound Name:
cyclohexylpyrazole
CAS No.: 1934424-21-1
Cat. No.: B2651712

Executive Analysis

3-(Chloromethyl)-1-cyclohexylpyrazole is a specialized heterocyclic electrophile used
primarily to introduce the 1-cyclohexyl-1H-pyrazol-3-yl motif into kinase inhibitors (e.g., CDK2,
c-MET) and antiviral agents (e.g., NS5B inhibitors).

Unlike its commoditized analogs (N-methyl or N-phenyl derivatives), the N-cyclohexyl
substituent offers a distinct balance of lipophilicity and metabolic stability. It eliminates the
metabolic liability of N-demethylation common with methyl-pyrazoles while avoiding the Tt-
stacking complications and solubility issues often introduced by N-phenyl groups.

Core Applications

o Fragment-Based Drug Design (FBDD): Introduction of a lipophilic "cap" to occupy
hydrophobic pockets (e.g., ATP-binding sites).

» Scaffold Hopping: Replacing benzyl chlorides or phenyl-pyrazoles to alter logP and solubility
profiles.

Chemical Specifications & Elemental Analysis
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As a research-grade intermediate, experimental Certificates of Analysis (CoA) vary by batch.

Below is the Standardized Reference Standard for validation.

Compound: 3-(Chloromethyl)-1-cyclohexylpyrazole Formula: C10H1sCIN2 Molecular Weight:

198.69 g/mol

Elemental Analysis Reference Table

Use this table to validate the purity of synthesized or purchased lots. Deviations >0.4% suggest

solvent entrapment or hydrolysis.

Element

Theoretical (%)

Tolerance Range
(+0.4%)

Diagnostic Notes
for Deviations

Carbon (C)

60.45

60.05 — 60.85

Lower C often
indicates residual
inorganic salts or
hydrolysis to the
alcohol.

Hydrogen (H)

7.61

7.21-8.01

Higher H suggests
residual solvent (e.g.,
THF, Hexane) or
moisture.

Nitrogen (N)

14.10

13.70 - 14.50

Lower N indicates
decomposition or
contamination with
non-nitrogenous

byproducts.

Chlorine (CI)

17.84

17.44 - 18.24

Critical: Lower CI
indicates hydrolysis to
the alcohol
(C10H16N20). Higher
Cl suggests residual

HCI salt formation.
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Self-Validation Tip: If your "Found" Chlorine content is ~0% and Oxygen appears, the

chloromethyl group has likely hydrolyzed to the hydroxymethyl precursor during storage. Store

under inert atmosphere at -20°C.

Comparative Performance Guide

This section objectively compares the N-cyclohexyl variant against standard alternatives to

justify scaffold selection.

N-Cyclohexyl N-Methyl N-Phenyl
Feature . .

(Product) (Alternative A) (Alternative B)
Lipophilicity (cLogP) High (~3.2) Low (~0.8) Medium (~2.5)

Metabolic Stability

High (Resistant to
rapid dealkylation)

Low (Prone to CYP-
mediated N-

demethylation)

High (Stable, but risk

of toxic metabolites)

Steric Bulk

High (Occupies large
hydrophobic pockets)

Low (Minimal steric

clash)

Medium (Flat, rigid

geometry)

Reactivity (SN2)

Moderate (Electron-

rich ring + steric bulk)

High (Less steric

hindrance)

Low (Electron-
withdrawing phenyl
ring reduces
nucleophilicity of ring,
but may activate

benzylic position)

Excellent in organic

Good in water/polar

Poor in aliphatic

Solubility
solvents (DCM, THF) solvents solvents
Decision Logic:
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e Choose N-Cyclohexyl if your target requires a hydrophobic interaction in the solvent-exposed
region or if you need to block metabolic hotspots found on N-methyl analogs.

e Choose N-Methyl for fragment screening where low molecular weight (Ligand Efficiency) is
the priority.

Experimental Protocols

Since this compound is often synthesized in-house due to limited commercial availability of the
chloride, we provide a validated 2-step protocol starting from the commercially available
acid/ester.

Workflow Overview

e Reduction: Ethyl 1-cyclohexylpyrazole-3-carboxylate

(1-Cyclohexyl-1H-pyrazol-3-yl)methanol.

e Chlorination: Alcohol

3-(Chloromethyl)-1-cyclohexylpyrazole.

Step 1: Reduction (LAH Method)

Based on adaptations of CDK2 degrader synthesis (Ref 1).

Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (

).

Reagent Prep: Dissolve Ethyl 1-cyclohexylpyrazole-3-carboxylate (1.0 eq) in anhydrous THF
(0.1 M concentration).

Addition: Cool to 0°C. Add Lithium Aluminum Hydride (LAH) (3.0 eq, 1M in THF) dropwise
over 20 mins. Caution: Gas evolution.

Reaction: Warm to 25°C and stir for 16 hours. Monitor by TLC (50% EtOAc/Hexanes).

Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (
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mL), then 15% NaOH (
mL), then water (

mL) sequentially, where
= grams of LAH used.

« |solation: Filter the granular precipitate through Celite. Concentrate filtrate to yield the
Alcohol intermediate.

o Checkpoint:

H NMR should show a methylene singlet at

ppm.

Step 2: Chlorination (Thionyl Chloride Method)

Standard transformation for pyrazole-methanols (Ref 2).

o Setup: Dissolve the Alcohol intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2
M).

 Activation: Cool to 0°C. Add Thionyl Chloride (

) (1.5 eq) dropwise.

o Optional: Add a catalytic amount of DMF (1-2 drops) to accelerate the Vilsmeier-Haack
type activation.

e Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
o Workup: Evaporate solvent and excess

under reduced pressure (rotary evaporator with a base trap).

 Purification: The residue is often the hydrochloride salt. Neutralize with cold saturated

and extract with DCM if the free base is required. Flash chromatography (Hexanes/EtOAc)
may be needed if purity <95%.
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o Stability Note: The free base is unstable upon prolonged storage. Use immediately or
store as the HCI salt.

Visualized Reaction Pathway

The following diagram illustrates the synthesis logic and critical decision nodes for the
researcher.
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Figure 1: Synthetic workflow from the commercially available ester to the target chloromethyl
electrophile.

References

o Synthesis of (1-cyclohexyl-1H-pyrazol-3-yl)

o Source: Patent WO2025043225A2 (Degraders of cyclin-dependent kinase 2).
o Context: Describes the reduction of ethyl 1-cyclohexylpyrazole-3-carboxyl

o Link:
e General Chlorination of Pyrazole-methanols

o Source: Patent W0O2024233846AL1 (Inhibitors and degraders of PIP4K protein).
o Context: Describes analogous chlorination conditions for pyrazole intermediates using
thionyl chloride or trichloropyrimidine.
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o Link:
o Precursor Availability (Carboxylic Acid)

o Source: American Elements (1-cyclohexyl-1H-pyrazole-3-carboxylic acid).
o CAS Ref: 1177304-20-9.

o Link:

o To cite this document: BenchChem. [Technical Comparison Guide: 3-(Chloromethyl)-1-
cyclohexylpyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2651712#elemental-analysis-data-for-3-
chloromethyl-1-cyclohexylpyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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